1-O-Formylrocagloic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Formylrocagloic acid is a natural product found in Aglaia cucullata with data available.
Scientific Research Applications
Potent Cytotoxicity in Cell Lines
1-O-Formylrocagloic acid, identified as a derivative from the fruits of Amoora cucullata, has been found to exhibit potent cytotoxicity against various cell lines including KB, BC, and NCI-H187. This suggests its potential use in cancer research, particularly in the development of anticancer agents (Chumkaew, Kato, & Chantrapromma, 2006).
Role in Oligonucleotide Synthesis
Although not directly related to 1-O-Formylrocagloic acid, research on similar formyl compounds, like the 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite, has shown potential in oligonucleotide synthesis. This could indirectly suggest a role for similar formyl compounds in genetic research and therapy (Grajkowski et al., 2001).
Formic Acid Applications in Energy and Pharmaceuticals
Research into formic acid, a simpler carboxylic acid, indicates its broad applications in energy storage and pharmaceuticals. While this is not directly about 1-O-Formylrocagloic acid, it offers insight into the potential utility of related formyl compounds in various scientific fields (Singh, Singh, & Kumar, 2016).
Biorefinery Applications
The study of lignin from formic acid-acetic acid-H2O biorefinery of corn stalk rind, though not directly about 1-O-Formylrocagloic acid, suggests potential applications of formyl compounds in biorefinery processes, particularly in the production of high-value lignin-based products (Ma et al., 2021).
properties
Product Name |
1-O-Formylrocagloic acid |
---|---|
Molecular Formula |
C28H26O9 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(1R,2R,3S,3aR,8bS)-1-formyloxy-8b-hydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C28H26O9/c1-33-18-11-9-17(10-12-18)28-23(16-7-5-4-6-8-16)22(26(30)31)25(36-15-29)27(28,32)24-20(35-3)13-19(34-2)14-21(24)37-28/h4-15,22-23,25,32H,1-3H3,(H,30,31)/t22-,23-,25-,27+,28+/m1/s1 |
InChI Key |
SWAWBLUMMMXDHE-GWNOIRNCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)OC=O)C(=O)O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)OC=O)C(=O)O)C5=CC=CC=C5 |
synonyms |
1-O-formylmethyl rocaglate 1-O-formylrocagloic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.